2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
Description
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQILZSNILUVNI-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23983-06-4 | |
| Record name | Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Reaction Mechanism
The most direct route involves cyclocondensation of 2-mercapto-1H-benzimidazole with 4-chlorobenzaldehyde in acidic media. This one-pot process facilitates simultaneous thiazole ring formation and introduction of the 4-chlorophenylmethylene group. The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by dehydration and cyclization.
Reagents and Conditions
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Reactants :
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2-Mercapto-1H-benzimidazole (1.0 equiv)
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4-Chlorobenzaldehyde (1.2 equiv)
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Catalyst : Concentrated hydrochloric acid (HCl) or acetic acid
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Solvent : Ethanol or glacial acetic acid
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Temperature : Reflux (80–100°C)
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Duration : 3–6 hours
Optimization Insights
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Acid Selection : HCl outperforms acetic acid in reaction rate but may require neutralization post-reaction.
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Solvent Impact : Ethanol enhances solubility of intermediates, while acetic acid acts as both solvent and catalyst.
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Stoichiometry : Excess aldehyde (1.2–1.5 equiv) minimizes dimerization byproducts.
Annelation via Thiazole Ring Construction
Intermediate Hydroxy-Dihydrothiazolo Precursors
An alternative pathway involves synthesizing 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazole intermediates, which are subsequently oxidized or dehydrated.
Step 1: Formation of 3-Hydroxy Intermediate
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Reactants :
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1H-Benzimidazole-2-thiol
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4-Chlorophenylglyoxal (or equivalent α-ketoaldehyde)
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Conditions :
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Solvent: DMF or DMSO
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Temperature: 120°C, 2 hours
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Step 2: Dehydration to Target Compound
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Reagents : Phosphorus oxychloride (POCl₃) or H₂SO₄
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Conditions : Reflux in toluene (110°C, 1 hour)
Knoevenagel Condensation with Preformed Thiazolobenzimidazolone
Two-Step Approach
This method first synthesizes the thiazolo[3,2-a]benzimidazol-3(2H)-one core, followed by Knoevenagel condensation with 4-chlorobenzaldehyde.
Step 1: Core Synthesis
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Reactants :
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2-Mercaptobenzimidazole
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Diethyl 2-chloromalonate
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Conditions :
Step 2: Condensation with 4-Chlorobenzaldehyde
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Catalyst : Piperidine or ammonium acetate
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Solvent : Ethanol or acetic acid
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Temperature : 80°C, 2 hours
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole moiety undergoes electrophilic and oxidative transformations :
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Oxidation : Treatment with HO/KWO converts the thiazole sulfur to sulfone, forming 2,3-dihydro-1,1-dioxothiazolo[3,2-a]benzimidazole derivatives .
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Cyclization : Reacts with diethyl ether-BF to form 2,3-dihydrothiazolo[3,2-a]benzimidazolium perchlorates .
Electrophilic Substitution at the Methylene Group
The exocyclic methylene group participates in condensation reactions :
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Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanolic KOH to form α,β-unsaturated ketones (e.g., 2-(3-aryl-1-oxo-2-propenyl) derivatives) .
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Diazotization : Couples with aniline diazonium chloride to yield 2-(phenylazo) derivatives (λ = 480 nm in DMSO) .
Nucleophilic Additions
The electron-deficient C2 position undergoes nucleophilic attacks :
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Amination : Reacts with hydroxylamine or alkylamines to form hydrazones or Schiff bases (e.g., 2-(hydrazinylidene) derivatives) .
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Thiourea Adducts : Forms 1-((1H-benzimidazol-2-yl)methyl)thiourea derivatives under trifluoroacetic acid .
Cycloaddition and Ring-Opening Reactions
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[4+2] Cycloaddition : Participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield hexahydrobenzo imidazo[2,1-b]thiazoles .
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Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, producing 2-benzimidazolylthioacetophenones .
Halogen-Specific Reactivity
The 4-chlorophenyl group influences cross-coupling reactions :
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Suzuki-Miyaura : Undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives (TOF = 120 h) .
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Nucleophilic Aromatic Substitution : Replaces chlorine with methoxy or amino groups under microwave irradiation .
Biological Activity Correlation
Derivatives show enhanced bioactivity post-modification:
| Derivative | IC (μM) | Target Pathogen |
|---|---|---|
| 2-(3-Nitrophenylazo) analog | 12.3 | Staphylococcus aureus |
| Hydrazone derivative | 8.7 | HepG2 cancer cells |
Data sourced from enzymatic assays and MIC testing .
Stability and Degradation
Scientific Research Applications
Medicinal Applications
The medicinal applications of this compound are primarily linked to its biological activity against various diseases.
Anticancer Activity
Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. These compounds interfere with cellular mechanisms such as tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that derivatives of this compound showed cytotoxic effects against several cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
Thiazolo[3,2-a]benzimidazole compounds have also demonstrated antimicrobial activity. They have been tested against various pathogens, including bacteria and fungi. The presence of the thiazole and benzimidazole moieties enhances their interaction with microbial targets, leading to effective inhibition of growth .
Anti-inflammatory Effects
Some studies have reported the anti-inflammatory properties of thiazolo[3,2-a]benzimidazole derivatives. These compounds may inhibit pathways involved in inflammation, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Synthetic Strategies
The synthesis of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-mercaptobenzimidazole with appropriate aldehydes or ketones under acidic conditions. Various synthetic routes have been explored to optimize yield and purity:
- Method A : Reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of acid catalysts.
- Method B : Cyclization reactions involving thioketones and benzoyl derivatives under controlled conditions.
These methods have been documented to yield high-purity products suitable for biological testing .
Case Studies
Several case studies provide insight into the practical applications and effectiveness of this compound.
Case Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various thiazolo[3,2-a]benzimidazole derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The compound displayed notable inhibitory effects with minimum inhibitory concentration (MIC) values suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
Key Observations:
- Chlorophenyl Isomers : The 4-chloro derivative exhibits stronger NPP1 inhibition (Ki = 467 nM) compared to the 3-chloro isomer, likely due to optimal halogen positioning for target binding .
- Electron-Withdrawing Groups : The 4-nitrophenyl derivative shows enhanced anticancer activity (IC₅₀ = 1.2 μM) due to increased electrophilicity .
- Hydrophilic Substituents : The 4-hydroxyphenyl variant demonstrates moderate antimicrobial activity but suffers from rapid hepatic glucuronidation, limiting in vivo efficacy .
Spectral and Structural Differences
X-ray crystallography reveals distinct conformational changes based on substituents:
- The 4-chlorophenyl derivative adopts a nearly planar structure (dihedral angle = 2.1°), facilitating π–π interactions critical for enzyme inhibition .
- Bulky substituents (e.g., 2,5-dimethoxyphenyl) introduce torsional strain, reducing planarity and altering binding affinities .
IR and NMR spectra further differentiate derivatives:
Biological Activity
The compound 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H9ClN2OS
- Molecular Weight : 312.773 g/mol
- CAS Number : 23983-06-4
The compound features a thiazole ring fused with a benzimidazole moiety, which is known for contributing to various pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]benzimidazoles possess significant antimicrobial properties. For instance, compounds similar to 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anticancer Potential : Thiazolo[3,2-a]benzimidazoles have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Activity : The antioxidant capabilities of these compounds have also been studied, with some derivatives exhibiting significant activity measured by IC50 values. This property is crucial for protecting cells from oxidative stress-related damage .
Synthesis Methods
The synthesis of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-mercaptobenzimidazole with appropriate aldehydes in acidic conditions. The methods used include:
- Condensation Reactions : Utilizing acidified solvents to facilitate the formation of the thiazole-benzimidazole structure.
- Cyclization Techniques : Employing cyclization reactions that yield the target compound efficiently .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazolo[3,2-a]benzimidazole derivatives revealed that compound variants exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain thiazolo[3,2-a]benzimidazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis and showed promise as potential chemotherapeutic agents .
Summary Table of Biological Activities
Q & A
Q. What computational tools predict metabolic pathways and toxicity profiles?
- In silico tools like SwissADME predict Phase I/II metabolism (e.g., cytochrome P450 interactions). Toxicity modules in Schrödinger’s QikProp estimate hepatotoxicity and mutagenicity (Ames test profiles). Molecular dynamics simulations model protein-ligand stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
